molecular formula C26H18ClF2N5O8S2 B12796175 2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo- CAS No. 68413-53-6

2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-

Cat. No.: B12796175
CAS No.: 68413-53-6
M. Wt: 666.0 g/mol
InChI Key: JMKBMSGQZSPJOC-UHFFFAOYSA-N
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Description

Chlorhexidine , is a broad-spectrum antimicrobial agent widely used in healthcare and industrial applications. It is particularly known for its effectiveness in disinfecting skin and mucous membranes, making it a staple in surgical and dental practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorhexidine is synthesized through a multi-step process involving the reaction of 4-chloroaniline with cyanoguanidine to form 1,1’-hexamethylene bis(5-(p-chlorophenyl)biguanide). This reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of Chlorhexidine involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize efficiency and minimize by-products. The process is closely monitored to maintain the quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Chlorhexidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of Chlorhexidine, which may have altered antimicrobial properties or other chemical characteristics .

Scientific Research Applications

Chlorhexidine is extensively used in scientific research due to its broad-spectrum antimicrobial properties. Some key applications include:

Mechanism of Action

Chlorhexidine exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets a broad range of pathogens, including bacteria, yeasts, and viruses .

Comparison with Similar Compounds

Similar Compounds

  • Hexachlorophene
  • Triclosan
  • Povidone-iodine

Uniqueness

Chlorhexidine is unique due to its broad-spectrum activity and low toxicity, making it suitable for a wide range of applications. Unlike some other antimicrobial agents, Chlorhexidine is effective against both gram-positive and gram-negative bacteria, as well as certain viruses and fungi .

Properties

CAS No.

68413-53-6

Molecular Formula

C26H18ClF2N5O8S2

Molecular Weight

666.0 g/mol

IUPAC Name

1-amino-4-[2-[[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C26H18ClF2N5O8S2/c1-10-6-11(9-31-25-19(27)24(28)33-26(29)34-25)21(16(7-10)44(40,41)42)32-14-8-15(43(37,38)39)20(30)18-17(14)22(35)12-4-2-3-5-13(12)23(18)36/h2-8,32H,9,30H2,1H3,(H,31,33,34)(H,37,38,39)(H,40,41,42)

InChI Key

JMKBMSGQZSPJOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)CNC5=C(C(=NC(=N5)F)F)Cl

Origin of Product

United States

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